N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide
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Overview
Description
N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide is a complex organic compound that features a triazole ring, a naphthalene sulfonamide group, and a dichlorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide typically involves multiple steps. One common route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the dichlorobenzyl group via nucleophilic substitution. The final step involves the sulfonation of the naphthalene ring to introduce the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The dichlorobenzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the benzyl or triazole rings.
Scientific Research Applications
N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and sulfonamide group are known to interact with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-naphthamide
- N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-ethoxy-1-naphthamide
- N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4-dimethoxybenzamide
Uniqueness
N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide is unique due to the combination of its triazole ring and naphthalene sulfonamide group. This structure imparts specific chemical and biological properties that may not be present in similar compounds. The dichlorobenzyl moiety also contributes to its distinct characteristics, potentially enhancing its activity and stability.
Properties
Molecular Formula |
C19H14Cl2N4O2S |
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Molecular Weight |
433.3 g/mol |
IUPAC Name |
N-[1-[(2,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C19H14Cl2N4O2S/c20-16-7-5-15(18(21)10-16)11-25-12-22-19(23-25)24-28(26,27)17-8-6-13-3-1-2-4-14(13)9-17/h1-10,12H,11H2,(H,23,24) |
InChI Key |
FAGQDSYNVCPUEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=NN(C=N3)CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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